Dibutyl fluorophosphate

Overview

Description

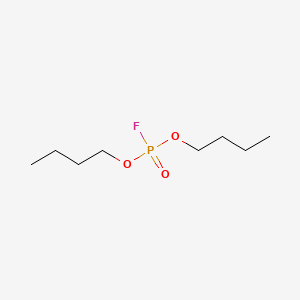

Dibutyl fluorophosphate is an organophosphorus compound with the chemical formula C8H18FO3P. It is a colorless liquid that is primarily known for its use as a chemical intermediate and in various scientific research applications. This compound is part of the broader class of fluorophosphates, which are characterized by the presence of a fluorine atom bonded to a phosphorus atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl fluorophosphate can be synthesized through the reaction of dibutyl phosphite with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

(C4H9O)2P-H+SF4→(C4H9O)2P-F+H2S

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Reactivity Profile of Dibutyl Phosphate

Dibutyl phosphate (C₈H₁₉PO₄) is a moderately strong acid derived from partial esterification of phosphoric acid. Its reactivity includes:

-

Exothermic reactions with bases : Vigorous interactions due to acidic nature .

-

Incompatibility with strong oxidizing agents : Risk of decomposition or explosive reactions .

-

Metal reactivity : Reacts with metals to produce flammable hydrogen gas .

-

Thermal decomposition : Releases toxic fumes (e.g., phosphoric acid) upon heating .

Fluorophosphate Ester Hydrolysis

While dibutyl fluorophosphate is not directly studied in the provided sources, insights can be drawn from diethyl m-fluorophenyl phosphate (a similar fluorophosphate ester). Key findings include:

-

Enzymatic hydrolysis :

-

Solvent isotope effects :

Comparison of Fluorophosphate Ester Reactivity

Toxicity and Environmental Fate

For dibutyl phosphate:

-

Acute toxicity : Causes irritation to eyes, skin, and respiratory system .

-

Environmental persistence : Classified as "not readily biodegradable" but inherently biodegradable .

-

Air degradation : Half-life of ~5 years via reaction with atmospheric OH radicals .

Research Gaps and Limitations

-

Direct data on this compound : Absent in provided sources.

-

Fluorophosphate-specific mechanisms : Limited to diethyl derivatives; extrapolation to dibutyl analogs requires further study.

-

Structural effects : Fluorine substitution may alter reactivity (e.g., electron-withdrawing effects), but no explicit data .

Scientific Research Applications

Chemistry

Dibutyl fluorophosphate is primarily used as a reagent in the synthesis of other organophosphorus compounds. Its role as a precursor allows researchers to explore various chemical reactions and pathways.

Biology

The compound has been extensively employed in studies involving enzyme inhibition, particularly targeting acetylcholinesterase. It serves as a model compound for investigating the mechanisms of organophosphate toxicity and enzyme interactions.

Medicine

This compound is investigated for potential therapeutic applications in neurological disorders due to its ability to inhibit specific enzymes involved in neurotransmission. Its properties may lead to advancements in treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Industry

In industrial applications, this compound is utilized in the production of flame retardants and plasticizers. Its chemical stability and effectiveness make it suitable for enhancing the safety and performance of various materials.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro, leading to an accumulation of acetylcholine at synapses. This property was crucial for understanding the neurotoxic effects of organophosphates and developing antidotes for poisoning scenarios.

Case Study 2: Hydrolysis Reactions

Research on the hydrolysis rates of this compound revealed important insights into its reactivity under different conditions. The compound's hydrolysis products include dibutyl phosphate and hydrogen fluoride, which are significant in assessing environmental impacts and safety protocols in handling organophosphates .

Data Tables

| Application Area | Specific Use | Outcomes |

|---|---|---|

| Chemistry | Synthesis of organophosphorus compounds | Enables exploration of new chemical reactions |

| Biology | Enzyme inhibition studies | Insights into neurotoxicity mechanisms |

| Medicine | Potential treatments for neurological disorders | Advances in therapeutic strategies |

| Industry | Production of flame retardants | Enhances material safety |

Mechanism of Action

The primary mechanism of action of dibutyl fluorophosphate involves the inhibition of enzymes, particularly acetylcholinesterase. It forms a covalent bond with the serine residue at the active site of the enzyme, leading to irreversible inhibition. This prevents the breakdown of acetylcholine, resulting in an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors.

Comparison with Similar Compounds

Similar Compounds

Diisopropyl fluorophosphate: Another organophosphorus compound with similar enzyme inhibitory properties.

Dimethyl fluorophosphate: Known for its use as a nerve agent and enzyme inhibitor.

Diethyl fluorophosphate: Similar in structure and function to dibutyl fluorophosphate but with different alkyl groups.

Uniqueness

This compound is unique due to its specific alkyl groups, which influence its reactivity and interaction with biological targets. Its relatively lower toxicity compared to some other fluorophosphates makes it a valuable tool in scientific research.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for dibutyl fluorophosphate, and how can experimental parameters be optimized to avoid phase decomposition?

- Category : Basic/Methodological

- Answer : this compound is typically synthesized via solid-state reactions or sol-gel methods. Key challenges include preventing decomposition into secondary phases (e.g., LiSICON or OLIVINE structures). To optimize synthesis:

- Control calcination temperature and duration to suppress unwanted phase transitions.

- Use stoichiometric excess of phosphorus precursors to stabilize the fluorophosphate phase.

- Monitor reaction atmosphere (e.g., inert gas flow) to reduce oxidative degradation .

- Data Table :

| Parameter | Optimal Range | Impact on Phase Purity |

|---|---|---|

| Calcination Temp. | 400–600°C | Prevents LiSICON phase |

| Precursor Ratio | 1.2:1 (P:Li) | Enhances FPO₄ stability |

| Reaction Time | 6–12 hours | Reduces amorphous byproducts |

Q. Which analytical techniques are critical for characterizing this compound's structural and chemical properties?

- Category : Basic/Methodological

- Answer : Essential techniques include:

- X-ray Diffraction (XRD) : To confirm crystallinity and phase purity.

- Scanning Electron Microscopy (SEM) : To assess morphology and particle size distribution.

- Nuclear Magnetic Resonance (NMR) : ³¹P NMR is particularly useful for identifying phosphate coordination environments .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition pathways .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Category : Basic/Procedural

- Answer :

- Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.

- Segregate waste in designated containers for professional disposal, as fluorophosphates may react with moisture to release HF .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Category : Basic/Methodological

- Answer :

- Document precise stoichiometric ratios, heating rates, and atmospheric conditions.

- Include full experimental details in supplementary materials (e.g., ramp rates for calcination).

- Validate purity using multiple techniques (XRD, SEM, elemental analysis) .

Q. What strategies are used to assess the toxicity of this compound using class-based data from organophosphates?

- Category : Basic/Analytical

- Answer :

- Conduct comparative studies with structurally similar organophosphates (e.g., diisopropyl fluorophosphate) to infer toxicity mechanisms.

- Use in vitro assays (e.g., acetylcholinesterase inhibition) to evaluate neurotoxic potential.

- Supplement with in silico modeling to predict metabolic pathways and bioaccumulation risks .

Advanced Research Questions

Q. How does this compound's phase stability correlate with its electrochemical performance in energy storage applications?

- Category : Advanced/Experimental Design

- Answer : Phase stability is critical for maintaining ionic conductivity in lithium-ion batteries. To investigate:

- Perform cyclic voltammetry (CV) and galvanostatic cycling to correlate phase purity with capacity retention.

- Use in situ XRD during charge/discharge cycles to monitor structural changes.

- Optimize porosity via templated synthesis to enhance Li⁺ diffusion kinetics .

Q. What advanced spectroscopic methods resolve structural ambiguities in fluorophosphate compounds?

- Category : Advanced/Analytical

- Answer :

- Raman Spectroscopy : Identifies vibrational modes of P-F bonds, distinguishing between mono- and poly-dentate phosphate configurations.

- Solid-State NMR : ¹⁹F NMR clarifies fluorine coordination environments, critical for understanding thermal degradation pathways .

Q. Can this compound be utilized in environmental applications such as fluoride removal from water?

- Category : Advanced/Applied Research

- Answer :

- Test fluoride adsorption capacity via batch experiments with varying pH and initial F⁻ concentrations.

- Characterize post-adsorption residues using XRD to identify CaF₂/CaFPO₄ crystallization, a mechanism observed in analogous fluorophosphate systems .

Q. How should researchers address contradictions in reported data on this compound's thermal stability?

- Category : Advanced/Data Analysis

- Answer :

- Compare experimental conditions (e.g., heating rates, atmospheric O₂ levels) across studies.

- Perform sensitivity analyses using differential scanning calorimetry (DSC) to identify critical degradation thresholds.

- Consult interdisciplinary experts to evaluate methodological biases (e.g., sample handling discrepancies) .

Q. What role do specialized databases (e.g., PubChem) play in validating this compound's physicochemical properties?

- Category : Advanced/Data Management

- Answer :

- Cross-reference experimental data (e.g., melting points, solubility) with PubChem entries to identify outliers.

- Use cheminformatics tools to predict reactivity and compatibility with solvents, supplementing empirical data .

Q. How can hypothesis-driven research frameworks be applied to study this compound's interactions with biological systems?

- Category : Advanced/Experimental Design

- Answer :

- Formulate hypotheses based on known organophosphate toxicity (e.g., "DFP inhibits acetylcholinesterase via covalent modification").

- Validate using enzyme inhibition assays and molecular docking simulations.

- Incorporate negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects .

Properties

IUPAC Name |

1-[butoxy(fluoro)phosphoryl]oxybutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18FO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGTZNAKCDDKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18FO3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217753 | |

| Record name | Phosphorofluoridic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674-48-6 | |

| Record name | Phosphorofluoridic acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorofluoridic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.